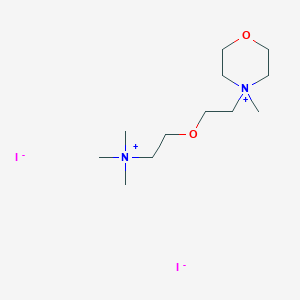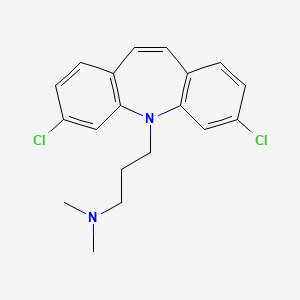
1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The 2,6-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the indole core with the piperidine ring through a carbonylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethanone
- 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-propylpiperidin-1-yl)ethanone
Uniqueness
1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern on the indole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
371235-50-6 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H26N2O/c1-4-15-7-5-6-10-21(15)12-18(22)19-14(3)20-17-11-13(2)8-9-16(17)19/h8-9,11,15,20H,4-7,10,12H2,1-3H3 |
InChIキー |
HGMHOFLXGOOWRI-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCN1CC(=O)C2=C(NC3=C2C=CC(=C3)C)C |
溶解性 |
33 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



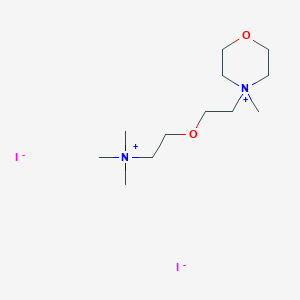
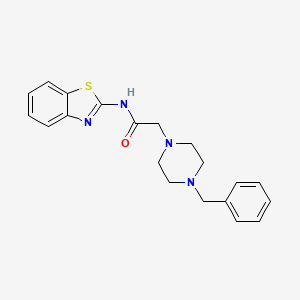
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
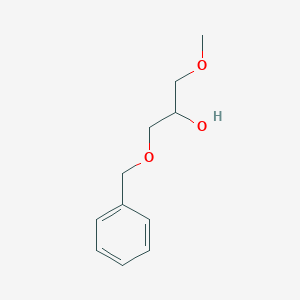
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


